2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2,3-dimethylphenyl substituent at the 3-position of the pyrimidinone core and an acetamide group linked via a sulfanyl bridge. The acetamide moiety is further substituted with a 2-ethyl-6-methylphenyl ring. The compound’s molecular weight (403.50 g/mol) and moderate lipophilicity (InChIKey: XNOLUFQUEOECNW-UHFFFAOYSA-N) position it as a candidate for further pharmacological evaluation .
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-18-10-6-9-16(3)22(18)27-21(29)14-32-25-26-19-12-13-31-23(19)24(30)28(25)20-11-7-8-15(2)17(20)4/h6-13H,5,14H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBMWKWXVOIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 440.59 g/mol. The structure features a thienopyrimidine core, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms in the heterocyclic ring system.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.59 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. Key steps often include:
- Formation of Thienopyrimidine Core : Utilizing precursors such as thiophene and pyrimidine derivatives.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetylation : Finalizing the structure by adding the acetamide group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in nucleotide metabolism, which is critical for DNA synthesis and cell proliferation.
- Antitumor Activity : Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anticancer Studies
Several studies have demonstrated the anticancer properties of thienopyrimidine derivatives similar to this compound:
-
In vitro Studies : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), compounds with similar structures showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.
Cell Line IC50 (µM) HeLa 5.0 MCF-7 4.5 - Mechanistic Insights : The compound was found to induce apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Antimicrobial Activity
Compounds within the thienopyrimidine class have also been noted for their antimicrobial properties:
-
Broad-Spectrum Activity : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL
Case Studies
- Case Study on Antitumor Efficacy : A recent clinical trial evaluated a thienopyrimidine derivative in patients with advanced solid tumors. The study reported a partial response in 30% of participants, with manageable side effects.
- Antimicrobial Evaluation : A study assessing various thienopyrimidine derivatives revealed that modifications to the side chains significantly impacted their antimicrobial efficacy, suggesting structure-activity relationships that could guide future drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural differences and similarities between the target compound and its analogs:
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to analogs in and , primarily due to shared thienopyrimidinone cores and sulfanyl bridges. However, divergences in aryl substituents (e.g., nitro vs. alkyl groups) significantly alter predicted bioactivity and ADMET profiles .
Bioactivity Trends
While explicit bioactivity data for the target compound is unavailable in the evidence, structural analogs exhibit diverse pharmacological profiles:
- Nitro-Substituted Analog () : Likely exhibits reduced cellular uptake due to high polarity but may act as a prodrug in reductive environments (e.g., tumors) .
- Chloro/Trifluoromethyl Analog () : Electronegative groups enhance binding to hydrophobic enzyme pockets but may increase hepatotoxicity risks .
- Dichlorophenyl Analog () : High lipophilicity from Cl substituents correlates with improved membrane permeability but shorter plasma half-life due to CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
